2-ethyl-3-(2-naphthyl)-4(3H)-quinazolinone
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Overview
Description
2-ethyl-3-(2-naphthyl)-4(3H)-quinazolinone is a complex organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a quinazolinone core with an ethyl group at the 2-position and a naphthyl group at the 3-position, making it a unique structure with potential for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-3-(2-naphthyl)-4(3H)-quinazolinone typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Ethyl Group: The ethyl group at the 2-position can be introduced via alkylation reactions using ethyl halides in the presence of a base such as sodium hydride or potassium carbonate.
Attachment of the Naphthyl Group: The naphthyl group at the 3-position can be introduced through a Friedel-Crafts acylation reaction using naphthyl acyl chlorides and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed to achieve large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-ethyl-3-(2-naphthyl)-4(3H)-quinazolinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives with additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the quinazolinone core into its corresponding dihydroquinazolinone.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, Lewis acids, and bases.
Major Products Formed
Oxidation: Quinazolinone derivatives with hydroxyl, carbonyl, or carboxyl groups.
Reduction: Dihydroquinazolinone derivatives.
Substitution: Various substituted quinazolinone and naphthyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-ethyl-3-(2-naphthyl)-4(3H)-quinazolinone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-methyl-3-(2-naphthyl)-4(3H)-quinazolinone: Similar structure with a methyl group instead of an ethyl group.
2-ethyl-3-(1-naphthyl)-4(3H)-quinazolinone: Similar structure with the naphthyl group at a different position.
2-ethyl-3-(2-phenyl)-4(3H)-quinazolinone: Similar structure with a phenyl group instead of a naphthyl group.
Uniqueness
2-ethyl-3-(2-naphthyl)-4(3H)-quinazolinone is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the ethyl and naphthyl groups can enhance its interactions with molecular targets, potentially leading to distinct therapeutic properties.
Properties
Molecular Formula |
C20H16N2O |
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Molecular Weight |
300.4g/mol |
IUPAC Name |
2-ethyl-3-naphthalen-2-ylquinazolin-4-one |
InChI |
InChI=1S/C20H16N2O/c1-2-19-21-18-10-6-5-9-17(18)20(23)22(19)16-12-11-14-7-3-4-8-15(14)13-16/h3-13H,2H2,1H3 |
InChI Key |
XZPVFOMCNMUUGJ-UHFFFAOYSA-N |
SMILES |
CCC1=NC2=CC=CC=C2C(=O)N1C3=CC4=CC=CC=C4C=C3 |
Canonical SMILES |
CCC1=NC2=CC=CC=C2C(=O)N1C3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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